molecular formula C30H50 B167996 Fernene CAS No. 1615-99-2

Fernene

Cat. No. B167996
CAS RN: 1615-99-2
M. Wt: 410.7 g/mol
InChI Key: ZHDRLFGZQZCZKX-BQOUFORSSA-N
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Description

Fernene is a type of triterpenoid, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50 . They are a small group of natural products mainly found in plants and fungi with a wide range of biological activities . Polytolypin is a representative fernane-type triterpenoid from fungi and possesses potent antifungal activity .


Synthesis Analysis

The biosynthesis of fungal-derived fernane-type triterpenoids has been characterized in a study . The biosynthetic gene cluster of polytolypin was identified and its biosynthetic pathway was elucidated through heterologous expression in Aspergillus oryzae NSAR1 . This involves a new triterpene cyclase for the biosynthesis of the hydrocarbon skeleton motiol, followed by multiple oxidations via three P450 enzymes . Moreover, two new triterpene cyclases for the biosynthesis of two other fernane-type skeletons isomotiol and fernenol were identified from fungi .


Molecular Structure Analysis

The molecular structure of Fernene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Fernene molecule contains a total of 84 bond(s) There are 34 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s) and 3 ten-membered ring(s) .


Chemical Reactions Analysis

Fernene, as a type of triterpenoid, is involved in various chemical reactions. The biosynthetic pathway of fernene involves a new triterpene cyclase for the biosynthesis of the hydrocarbon skeleton motiol, followed by multiple oxidations via three P450 enzymes .


Physical And Chemical Properties Analysis

Fernene has a molecular weight of 410.718 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 463.7±12.0 °C at 760 mmHg . The exact mass of Fernene is 410.391266 and it has a LogP of 12.87 .

Scientific Research Applications

1. Natural Occurrence and Structural Analysis

Fernene triterpenoids, such as fern-9(11)-en-3,19-dione, have been isolated from the lichen Pyxine berteriana. These compounds are notable for their unique structural features, including a carbonyl function at C-19, which is rare among naturally occurring fernene triterpenoids (Maier et al., 2009).

2. Biosynthesis Pathways

Research into the biosynthesis of triterpene hydrocarbons in Polypodium vulgare has incorporated fernene. This study provides insights into the biochemical processes involved in the formation of fernene, indicating a complex biosynthetic pathway (Ghisalberti et al., 1970).

3. Degradation Studies in Plant Biomass

The degradation pathways of various organic fractions, including those related to fern compounds, have been studied in Pteris vittata fronds. This research has implications for understanding the thermal resistance and by-product formation in plant biomass (Carrier et al., 2012).

4. Geochemical Indicators

Fernene compounds have been identified as molecular indicators in geological studies, particularly in coal samples from specific geological periods. This highlights fernene's significance in paleoenvironmental and paleobotanical research (Vliex et al., 1994).

5. Spectroscopy and Chemical Analysis

Advancements in the correlation between experimental and computed NMR chemical shifts have been applied to pentacyclic terpenoids like fernenes. This research aids in better understanding the chemical properties and molecular structure of fernenes (Borkowski et al., 2010).

6. Ecological and Environmental Applications

Studies on fern plants like Ceratopteris richardii and Azolla pinnata have explored their use in environmental applications, such as wastewater treatment and as biological indicators for microclimate changes. This research underscores the ecological significance of fern plants and related compounds (Renzaglia & Warne, 1995); (Magfhira et al., 2021).

7. Plant Biology and Genetics

Fern plants, particularly gametophytes, have been utilized in research for understanding plant morphogenesis, genetics, and developmental biology. This provides insights into the genetic regulation and life cycles of plants (Sugai, 1999).

Future Directions

The future directions in the research of Fernene and related compounds seem to be focused on their biosynthesis and potential biological activities . There is a need for further investigations in this field, including identification, quantification, and biological effects, to determine their possible uses in therapy, biotechnology, and medicine .

properties

IUPAC Name

(3R,3aR,5aR,5bR,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h14,20-21,23-25H,9-13,15-19H2,1-8H3/t21-,23+,24+,25-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRLFGZQZCZKX-BQOUFORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331608
Record name Fernene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fernene

CAS RN

1615-99-2
Record name (8α,13α,14β,17α,18β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fernene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
412
Citations
E Wollenweber, KE Malterud… - … für Naturforschung C, 1981 - degruyter.com
The glaucous epicuticular layer on the undersurface of the leaves of Polypodium glaucinum and the white exudate material on the lower surface of the sterile pinnae of Plagiogyra …
Number of citations: 11 www.degruyter.com
R Paull, BH Michaelsen, DM McKirdy - Organic Geochemistry, 1998 - Elsevier
… fragment ions in the mass spectra of individual fernene peaks in the corresponding full-scan … Fernene identification was made possible only by comparing the m/z 396→243 (C 29 ) and …
Number of citations: 34 www.sciencedirect.com
P Rüedi, E Wollenweber, D Marx… - … für Naturforschung C, 1989 - degruyter.com
… 9(ll)-fernene and its 21-epimer occur as a thin epicuticular layer on rhachis and pinnae of the fern Polypodium glaucinum Mart. & Gal., causing their glaucous appearance. Fernene also …
Number of citations: 14 www.degruyter.com
H Ageta, K Iwata, S Natori - Tetrahedron letters, 1964 - Elsevier
WE had already reported the studies on two fern triterpenoid hydrocarbons, diploptene (I) and fernene (II),(l)(2) isolated from Drsopteris crassirhieoma. In this communication, the …
Number of citations: 53 www.sciencedirect.com
H Ageta, K Iwata, K Yonezawa - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
Fern Constituents : Fernene and Diploptene, Triterpenoid Hydrocarbons Isolated from Dryopteris crassirhizoma NAKAI … Fern Constituents : Fernene and Diploptene …
Number of citations: 47 www.jstage.jst.go.jp
MS Maier, ML Rosso, AT Fazio, MT Adler… - Journal of natural …, 2009 - ACS Publications
… first examples of naturally occurring fernene triterpenoids with a carbonyl function at C-19. … berteriana (Fée) Imshaug we have isolated two new fernene triterpenoids, fern-9(11)-en-3,19-…
Number of citations: 11 pubs.acs.org
AL Wilkins, JA Elix - Australian Journal of Chemistry, 1990 - CSIRO Publishing
… characteristics resembled those determined for some fernene triterpenes isolated from the lichen Xanthoria resendei3 it appeared that triterpenes AE might also be fernene derivatives. …
Number of citations: 15 www.publish.csiro.au
V Hauke, R Graff, P Wehrung, JM Trendel… - … et Cosmochimica Acta, 1992 - Elsevier
Two ring-B aromatized triterpenes related to the arborane/fernane series were isolated from an Italian Triassic black shale (4 and 7) and a French Jurassic laminated bituminous …
Number of citations: 80 www.sciencedirect.com
AL Wilkins, JA Elix, AG Gonzalez… - Australian Journal of …, 1989 - CSIRO Publishing
… In connection with studies directed toward the characterization of several new fernene lichen … To our knowledge a complete assignment of the proton resonances of a fernene …
Number of citations: 6 www.publish.csiro.au
H Ageta, K Iwata, S Natori - Tetrahedron Letters, 1963 - Elsevier
The mass spectra of ferrece, isofernene ('4)(1), mp 18k-l! 5,[irJD _. 16+ iq 20 (C “_ xl,). and ferna-?, 9 (11)-diene (III) showed characterlstlc base peaks at m/e 243,245 and 255, …
Number of citations: 46 www.sciencedirect.com

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